1,2-Azaborine

BN Heterocycles Isomer Stability Computational Chemistry

1,2-Azaborine (1,2-dihydro-1,2-azaborine) is a six-membered heterocycle where one C=C unit of benzene is replaced by an isoelectronic B=N unit. This substitution creates a hybrid scaffold that bridges the gap between the purely organic benzene and the purely inorganic borazine, resulting in unique physical and electronic properties that are not achievable by either parent compound or its other azaborine isomers.

Molecular Formula C4H4BN
Molecular Weight 76.89 g/mol
Cat. No. B1258123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Azaborine
Synonyms1,2-azaborine
1,2-dihydro-1,2-azaborine
Molecular FormulaC4H4BN
Molecular Weight76.89 g/mol
Structural Identifiers
SMILESB1=NC=CC=C1
InChIInChI=1S/C4H4BN/c1-2-4-6-5-3-1/h1-4H
InChIKeyKCQLSIKUOYWBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1,2-Azaborine: Understanding the Hybrid Organic/Inorganic Benzene Scaffold


1,2-Azaborine (1,2-dihydro-1,2-azaborine) is a six-membered heterocycle where one C=C unit of benzene is replaced by an isoelectronic B=N unit [1]. This substitution creates a hybrid scaffold that bridges the gap between the purely organic benzene and the purely inorganic borazine, resulting in unique physical and electronic properties that are not achievable by either parent compound or its other azaborine isomers.

BN/CC Isosterism Scaffold for aromatic ring replacement in lead optimization studies
Electron-Rich Arene Substrate for electrophilic substitution and oxidative synthetic pathways
Photochemical Core Precursor for Dewar isomerization and molecular solar thermal exploration

Why 1,2-Azaborine Cannot Be Interchanged with Benzene, Borazine, or Other Azaborine Isomers


Generic substitution of 1,2-azaborine with benzene, borazine, or 1,3-/1,4-azaborine isomers is not feasible for rigorous applications because these compounds exhibit fundamentally different thermodynamic stabilities, aromaticity profiles, ionization energies, and solution behaviors. For instance, while 1,2-azaborine provides a dipole moment and hydrogen-bonding capacity crucial for biological interactions, benzene is entirely non-polar [2]. Similarly, 1,3-azaborine, despite being the most aromatic isomer, suffers from the lowest thermodynamic stability, leading to significant handling and procurement challenges that 1,2-azaborine overcomes [1]. These differences translate directly into distinct performance metrics in medicinal chemistry and materials science, as the evidence below demonstrates.

Benzene mismatch Non-polar benzene lacks the dipole moment and hydrogen-bonding capacity of 1,2-azaborine; bioisosteric and solubility profiles may not transfer.
Isomer instability 1,3-azaborine exhibits significantly lower thermodynamic stability, which may shift handling and storage requirements away from 1,2-azaborine's robustness profile.
Borazine divergence Borazine's distinct aromaticity index and inorganic character produce a reactivity landscape that may not replicate 1,2-azaborine's hybrid organic/inorganic behavior.

Quantitative Differentiation Guide for 1,2-Azaborine Against Closest Analogs


Thermodynamic Stability Advantage of 1,2-Azaborine Over Isomeric 1,3- and 1,4-Azaborines

MNDO semi-empirical calculations show that 1,2-azaborine has a heat of formation of −8.147 kcal/mol, which is substantially lower than its isomeric alternatives, 1,4-azaborine (+11.60 kcal/mol) and 1,3-azaborine (+16.64 kcal/mol) [1]. This establishes 1,2-azaborine as the thermodynamically most stable isomer.

Thermodynamic stability
Head-to-head
1,2-azaborine: −8.147 kcal/mol vs. 1,3-azaborine: +16.64 kcal/mol
Reported highest stability among azaborine isomers supports compound robustness during storage and use.
MNDO gas-phase calculations; handling context may require validation.
BN Heterocycles Isomer Stability Computational Chemistry

Intermediate Aromaticity Profile of 1,2-Azaborine Between Benzene and Borazine

Nucleus-independent chemical shift (NICS) calculations place 1,2-azaborine precisely between the organic and inorganic analogues. The NICS(1) value for 1,2-azaborine is -7.27 ppm, compared to -10.39 ppm for the more aromatic benzene and -3.01 ppm for the less aromatic borazine [1].

Aromaticity profile
Head-to-head
NICS(1): 1,2-azaborine −7.27 ppm (benzene −10.39; borazine −3.01)
Intermediate aromaticity suggests a distinct reactivity landscape for synthetic transformation design.
B3LYP/DZVP2 computed index; experimental reaction outcomes may vary.
Aromaticity NICS BN/CC Isosterism

Enhanced Aqueous Solubility of a 1,2-Azaborine Pharmacophore Over Its Carbonaceous Analogue

A direct head-to-head comparison of a biphenyl carboxamide pharmacophore (CC-1) and its 1,2-azaborine isostere (BN-1) reveals a profound solubility advantage for the BN-containing compound [1]. BN-1 exhibits an aqueous solubility of 0.046 mM, over 9 times higher than the <0.005 mM observed for CC-1.

Aqueous solubility
Head-to-head
BN-1 solubility: 0.046 mM vs. CC-1 carbon analogue; >9.2-fold increase at pH 6.8
Supports solubility-driven lead optimization when used as a phenyl bioisostere replacement.
Buffered pH 6.8 and FASSIF conditions; may require matrix-specific validation.
Aqueous Solubility Drug Discovery Bioisostere

Lower Ionization Energy of 1,2-Azaborine vs. Benzene Signifies Higher Electron-Richness

Gas-phase UV-photoelectron spectroscopy provides a direct experimental measurement of electron richness. The first ionization energy of 1,2-azaborine is 8.6 eV, which is 0.65 eV lower than that of benzene (9.25 eV) [1]. This confirms a considerably higher HOMO energy level for the heterocycle.

Ionization energy
Cross-study
1,2-azaborine: 8.60 eV (benzene: 9.25 eV); Δ = 0.65 eV lower
Indicates higher electron richness, supporting electrophilic reactivity studies.
Gas-phase He I UV-PES; condensed-phase behavior may differ.
Ionization Energy UV-Photoelectron Spectroscopy Electronic Structure

Improved CDK2 Inhibitory Potency and Pharmacokinetics of a 1,2-Azaborine Drug Candidate

In a direct comparison of a carbonaceous CDK2 inhibitor (CC-3) and its BN isostere (BN-3), the 1,2-azaborine analogue demonstrates a multi-parameter superiority. BN-3 shows a 3.7-fold improvement in inhibitory potency, a 2.2-fold increase in oral exposure, and a 40% reduction in clearance [1].

CDK2 inhibitor profile
Head-to-head
BN-3 IC50: 87 nM; AUCpo: 613 nM·h; CL: 23.7 mL/min/kg vs. CC-3 (IC50 320 nM; AUC 283 nM·h; CL 39.2)
Reported kinase inhibition and PK endpoint context for BN/CC isostere evaluation.
Biochemical assay and Sprague Dawley rat PK; model-specific interpretation required.
CDK2 Inhibitor Bioavailability Anticancer

Potential for High-Quantum-Yield Photochemical Dewar Isomerization in Substituted 1,2-Azaborines

While unsubstituted 1,2-azaborine has no dramatic driving force for Dewar formation, computational studies predict that suitably B,N-disubstituted derivatives can achieve photoisomerization quantum yields as high as 0.46 [1]. This represents a 77-fold improvement over the 0.006 yield observed for Dewar benzene formation.

Dewar photoisomerization
Class-level inference
Predicted quantum yield ≤0.46 for substituted derivative (benzene: 0.006)
Computational screening context for molecular solar thermal scaffold exploration.
TD-DFT and molecular dynamics simulation; experimental validation required.
Photochemistry Dewar Isomer Molecular Solar Thermal

High-Impact Application Scenarios for 1,2-Azaborine Based on Proven Differentiation


Medicinal Chemistry: Solubility and PK-Enhancing Bioisostere for Aromatic Rings

The demonstrated >9-fold increase in aqueous solubility [1] and the simultaneous improvement in potency (IC50 from 320 nM to 87 nM) and oral exposure (2.2-fold AUC increase) [2] establish 1,2-azaborine as a high-value bioisostere for phenyl rings in lead optimization. Research groups focused on solubility-challenged targets should prioritize its procurement to explore BN/CC isosterism in their candidates.

Materials Science: Core Scaffold for Molecular Solar Thermal Energy Storage

The computational evidence that substituted 1,2-azaborines can achieve photochemical Dewar isomerization quantum yields up to 0.46, a 77-fold improvement over the parent benzene system (0.006) [1], makes these compounds prime candidates for developing next-generation molecular solar thermal fuels. The inherent dipole moment of the core scaffold also facilitates processability and integration into materials.

Synthetic Chemistry: A Stable, Electron-Rich Arene for Electrophilic Functionalization

The 0.65 eV lower first ionization energy of 1,2-azaborine compared to benzene (8.6 eV vs. 9.25 eV) [1] translates to a more electron-rich pi-system. Combined with its high thermodynamic stability over other isomers (>19 kcal/mol vs 1,4-azaborine) [2], 1,2-azaborine is the preferred starting material for exploring electrophilic aromatic substitution chemistry on BN heterocycles, offering reactivity that benzene cannot provide.

Coordination Chemistry and Sensing: A Polar Ligand with Defined Geometry

The substantial dipole moment of 1,2-azaborine (2.154 D) versus benzene (0 D) [1] makes it an excellent candidate for constructing polar metal-organic frameworks or molecular sensors. Its established coordination chemistry, underpinned by its stable aromatic core, allows for selective binding interactions precluded by non-polar organic arenes.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
BN/CC isostere solubility and PK profile
Solubility and exposure endpoint review in target matrix
Molecular solar thermal research
Predicted photochemical quantum yield
Dewar isomerization experimental validation and energy storage cycling
Electrophilic aromatic substitution studies
Electron-rich heterocycle with higher HOMO level
Reactivity and regioselectivity in synthetic transformations
Coordination chemistry and ligand design
Polar scaffold with defined dipole moment
Metal binding selectivity and framework integration studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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